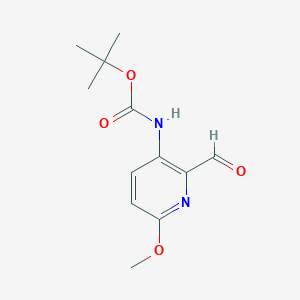

Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate

Description

Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and two substituents on the pyridine ring: a formyl (-CHO) group at position 2 and a methoxy (-OCH₃) group at position 5. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol and a CAS registry number of 1401900-65-9 . The formyl group enhances reactivity, making this compound a valuable intermediate in organic synthesis, particularly for further functionalization via nucleophilic addition or cross-coupling reactions. The methoxy group contributes to electronic modulation of the pyridine ring, influencing solubility and stability.

Properties

IUPAC Name |

tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-10(17-4)13-9(8)7-15/h5-7H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKQFMQIRHZYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitably substituted pyridine derivative. One common method is the reaction of tert-butyl carbamate with 2-formyl-6-methoxypyridine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Tert-butyl N-(2-carboxy-6-methoxypyridin-3-yl)carbamate.

Reduction: Tert-butyl N-(2-hydroxymethyl-6-methoxypyridin-3-yl)carbamate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is used in a variety of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.

Biology: As a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

Medicine: In the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or activation. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Carbamates

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyridine Positions) | Key Features |

|---|---|---|---|---|---|

| Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate | 1401900-65-9 | C₁₂H₁₆N₂O₄ | 252.27 | 2-formyl, 6-methoxy | High reactivity for derivatization |

| Tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate | 294659-72-6 | C₁₁H₁₃ClN₂O₃ | 256.69 | 6-chloro, 3-formyl | Electron-deficient ring |

| Tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate | 1227958-32-8 | C₁₀H₁₂BrClN₂O₂ | 307.57 | 2-bromo, 6-chloro | Halogen-rich for cross-coupling |

| Tert-butyl (6-hydroxymethylpyridin-3-yl)carbamate | 323578-38-7 | C₁₁H₁₆N₂O₃ | 224.26 | 6-hydroxymethyl | Oxidizable to aldehyde |

Biological Activity

Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The presence of a formyl group and methoxy group attached to a pyridine ring enhances its reactivity and potential biological interactions.

- Molecular Formula : CHNO

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in disease pathways, such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties, reducing oxidative stress in cells, which is beneficial in conditions characterized by high oxidative damage .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and protective effects of this compound on different cell lines:

- Neuroprotective Effects : Research indicates that the compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, common in Alzheimer's pathology. It significantly reduced TNF-α levels, suggesting an anti-inflammatory effect .

- Oxidative Stress Reduction : The compound demonstrated a capacity to lower malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress, indicating its role as an antioxidant .

In Vivo Studies

In vivo experiments have further elucidated the biological activity:

- Animal Models : In models induced with scopolamine (a drug that induces memory impairment), treatment with the compound showed improvements in memory retention tests compared to untreated controls. However, these effects were less pronounced than those observed with established treatments like galantamine .

Case Studies

- Alzheimer's Disease Model : A study involving mice treated with amyloid-beta showed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests .

- Antimicrobial Screening : A screening campaign against various bacterial strains revealed that related compounds exhibited significant activity against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Data Summary

| Activity Type | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Neuroprotection | Reduced TNF-α levels | Improved memory retention |

| Antioxidant | Decreased MDA levels | Notable but limited effects |

| Antimicrobial | Active against Gram-positive bacteria | Potential for further optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.